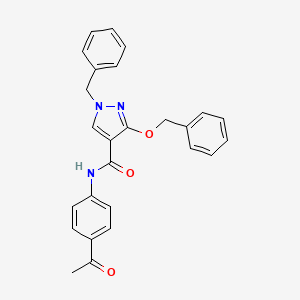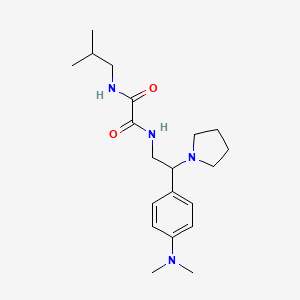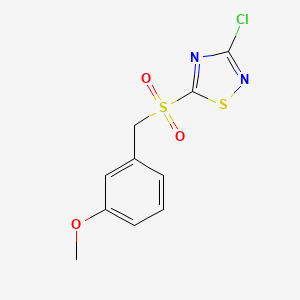
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole, also known as CMBS, is a small molecule that has been widely used in scientific research due to its unique properties. This compound has a thiadiazole ring that contains a chlorine atom and a methoxybenzylsulfonyl group. CMBS has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying biological systems.
作用机制
The mechanism of action of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole is based on its ability to react with cysteine residues in proteins. 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole can form a covalent bond with the thiol group of cysteine, which can result in the inhibition of enzyme activity or the modification of protein structure. The specificity of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole for cysteine residues makes it a valuable tool for studying the function of proteins that contain this amino acid.
Biochemical and Physiological Effects
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole has been shown to have a variety of biochemical and physiological effects. One of the most significant effects of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole is its ability to inhibit the activity of enzymes that contain cysteine residues. This inhibition can be used to study the function of these enzymes and to develop new drugs that target them. 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole is its specificity for cysteine residues in proteins. This specificity allows researchers to selectively modify or inhibit the activity of proteins that contain this amino acid. However, the covalent modification of proteins by 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole can also be a limitation, as it can result in the irreversible inhibition of enzyme activity or the modification of protein structure.
未来方向
There are several future directions for the use of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole in scientific research. One potential area of research is the development of new drugs that target enzymes containing cysteine residues. Another area of research is the use of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole as a tool for studying the function of proteins that contain cysteine residues. Additionally, the anti-inflammatory properties of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole could be further explored for the development of new therapeutics for inflammatory diseases.
合成方法
The synthesis of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with thiosemicarbazide and sodium nitrite to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with chloroacetyl chloride to form 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole.
科学研究应用
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole has been used in a variety of scientific research applications, including enzyme inhibition studies, protein modification, and drug discovery. One of the most common uses of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole is as a protein modification reagent. 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole can react with cysteine residues in proteins to form a covalent bond, which can be used to study the function and structure of the protein.
属性
IUPAC Name |
3-chloro-5-[(3-methoxyphenyl)methylsulfonyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S2/c1-16-8-4-2-3-7(5-8)6-18(14,15)10-12-9(11)13-17-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLZAGQQLDIBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)(=O)C2=NC(=NS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine](/img/structure/B2812329.png)
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2812330.png)
![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)


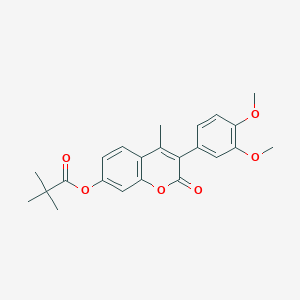
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812335.png)
![N-(4-butylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812336.png)
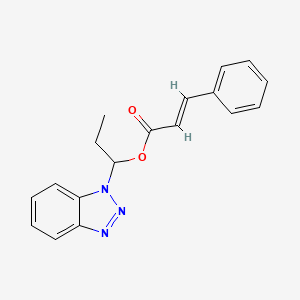
![1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2812340.png)

